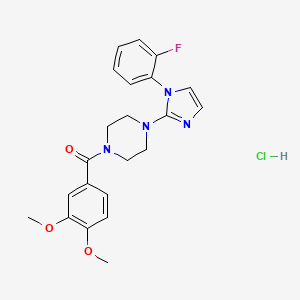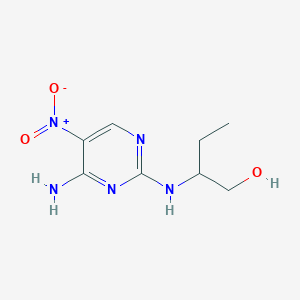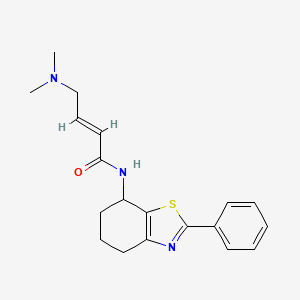
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. It is a synthetic compound that has been designed to mimic the structure and function of natural compounds found in the human body.
Aplicaciones Científicas De Investigación
Regiocontrolled Synthesis of γ-Hydroxybutenolides
Research by Kotzabasaki et al. (2016) in "The Journal of Organic Chemistry" describes the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides, which are important in organic synthesis and pharmaceutical research (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Phenothiazine-based Dye-sensitized Solar Cells
Kim et al. (2011) in "Organic Letters" discuss the use of phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. This demonstrates the application of such compounds in renewable energy technologies (Kim et al., 2011).
Anti-Tuberculosis Compounds
Cardoso et al. (2014) in "Archiv der Pharmazie" evaluated N-acylhydrazonyl-thienyl derivatives against Mycobacterium tuberculosis. This research underscores the potential of such compounds in developing new treatments for tuberculosis (Cardoso et al., 2014).
Enzymatic Synthesis of Biobased Polyesters
Jiang et al. (2014) in "Biomacromolecules" explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a key component in the synthesis of biobased furan polyesters. This research is significant for the development of sustainable materials (Jiang et al., 2014).
Synthesis of Pyrazole and Imidazole Derivatives
Idhayadhulla et al. (2012) in "Acta Chimica Slovenica" synthesized pyrazole and imidazole derivatives containing furan and thiophene units. These compounds were screened for antimicrobial activity, indicating their potential in medicinal chemistry (Idhayadhulla, Kumar, & Abdul, 2012).
Electrochromic Conducting Polymers
Sotzing et al. (1996) in "Chemistry of Materials" reported on the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, indicating the utility of these compounds in creating electroactive polymers for various applications (Sotzing, Reynolds, & Steel, 1996).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-16(14-6-4-3-5-7-14)20(23)21-12-17(22)19-9-8-18(24-19)15-10-11-25-13-15/h3-11,13,16-17,22H,2,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFRALLPEAUGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2373532.png)
![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)
![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)

![methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate](/img/structure/B2373538.png)


![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)
![4-Phenyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2373548.png)
![6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B2373551.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)
